HC Green no. 1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HC Green no. 1 involves the reaction of 4-(Bis(2-hydroxyethyl)amino)aniline with 2,5-cyclohexadiene-1,4-dione under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The reaction is carried out at a temperature range of 60-80°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of HC Green no. 1 follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is then purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
HC Green no. 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: It can undergo substitution reactions where the hydroxyethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoquinone derivatives.
Scientific Research Applications
HC Green no. 1 has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of antistatic agents and colorants for textiles and plastics.
Mechanism of Action
The mechanism of action of HC Green no. 1 involves its interaction with molecular targets such as proteins and nucleic acids. The compound binds to these targets through hydrogen bonding and van der Waals forces, leading to changes in their structure and function. This interaction can result in the inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
HC Blue no. 1: Another benzoquinone derivative with similar properties but different applications.
HC Red no. 1: Known for its use in hair dyes and cosmetics.
HC Yellow no. 1: Used as a colorant in various industrial applications.
Uniqueness
HC Green no. 1 stands out due to its unique combination of masking, coloring, and antistatic properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile compound .
Properties
CAS No. |
52136-25-1 |
---|---|
Molecular Formula |
C18H23N3O5 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[4-[bis(2-hydroxyethyl)amino]anilino]-5-(2-hydroxyethylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H23N3O5/c22-8-5-19-15-11-18(26)16(12-17(15)25)20-13-1-3-14(4-2-13)21(6-9-23)7-10-24/h1-4,11-12,19-20,22-24H,5-10H2 |
InChI Key |
BZYZOJIGZUACMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC(=O)C(=CC2=O)NCCO)N(CCO)CCO |
Origin of Product |
United States |
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